PF-06840003 - 198474-05-4

PF-06840003

Catalog Number: EVT-279258
CAS Number: 198474-05-4
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06840003 is a synthetically derived, small molecule that acts as a highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). It is classified as a hydroxyamidine derivative and has garnered significant attention in the field of oncology research due to its potential role in modulating immune responses within the tumor microenvironment.

Source and Classification

PF-06840003 was developed by Pfizer and is classified as an indoleamine 2,3-dioxygenase 1 inhibitor. IDO1 is an enzyme involved in the catabolism of tryptophan, leading to the production of kynurenine and other metabolites that can modulate immune responses and promote tumor growth. The compound's primary therapeutic area is oncology, specifically targeting neoplasms such as malignant gliomas .

Synthesis Analysis

The synthesis of PF-06840003 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The compound's synthesis can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with indole derivatives and other functionalized building blocks.
  2. Key Reactions:
    • Condensation Reactions: These are often employed to form the core indole structure.
    • Reduction and Oxidation Steps: Various reagents like manganese dioxide are used for oxidation, while reducing agents such as sodium borohydride may be utilized to achieve specific functional groups.
    • Coupling Reactions: Techniques like Suzuki–Miyaura coupling may be applied to introduce aryl or heteroaryl groups into the structure.

The detailed synthetic route has been explored in various studies, demonstrating the need for optimization due to the complexity and steric hindrance associated with the large molecular structure .

Molecular Structure Analysis

PF-06840003 has a molecular formula of C12H9FN2O2C_{12}H_{9}FN_{2}O_{2} and features a unique arrangement of atoms that contribute to its biological activity. The compound's structure includes:

  • Indole Core: This bicyclic structure is crucial for its interaction with IDO1.
  • Substituents: Fluorine and other functional groups enhance binding affinity and selectivity towards IDO1.
  • Spatial Configuration: The stereochemistry plays a significant role in its inhibitory activity; studies have shown that specific enantiomers exhibit different pharmacological profiles.

The three-dimensional conformation allows PF-06840003 to fit snugly into the active site of IDO1, facilitating effective inhibition .

Chemical Reactions Analysis

PF-06840003 participates in several chemical reactions primarily related to its mechanism of action as an IDO1 inhibitor:

  1. Inhibition of IDO1 Activity: By binding to IDO1, PF-06840003 prevents the conversion of tryptophan into kynurenine, thereby disrupting downstream signaling pathways that promote tumor growth.
  2. Metabolic Pathways: The compound’s interaction with IDO1 affects various metabolic pathways involving tryptophan metabolism, including alterations in levels of downstream metabolites such as quinolinic acid and nicotinamide adenine dinucleotide.

These reactions are essential for understanding how PF-06840003 exerts its pharmacological effects in cancer treatment .

Mechanism of Action

The mechanism of action of PF-06840003 involves several critical steps:

  • Binding Affinity: PF-06840003 binds competitively to the active site of IDO1 without interacting with the heme iron typically involved in substrate binding.
  • Disruption of Tryptophan Catabolism: By inhibiting IDO1, PF-06840003 reduces the production of kynurenine from tryptophan, leading to decreased immune suppression often exploited by tumors.
  • Impact on Immune Response: This inhibition can enhance anti-tumor immunity by preventing the accumulation of metabolites that promote immune tolerance.

Clinical studies have indicated that PF-06840003 can achieve significant pharmacodynamic effects, evidenced by reductions in kynurenine levels in patients treated with the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of PF-06840003 include:

  • Molecular Weight: Approximately 232.21 g/mol.
  • Solubility: Solubility characteristics are critical for bioavailability; studies suggest moderate solubility which may be optimized through formulation strategies.
  • Stability: Thermal stability assessments indicate that PF-06840003 remains stable under physiological conditions but requires careful handling due to potential degradation under extreme conditions.

These properties are vital for determining dosing regimens and formulation strategies in clinical settings .

Applications

PF-06840003 has significant potential applications in various scientific fields:

  1. Oncology: Primarily investigated for its role in treating recurrent malignant glioma by enhancing anti-tumor immune responses.
  2. Immunotherapy: As an IDO1 inhibitor, it represents a promising candidate in combination therapies aimed at improving outcomes in cancer patients by modulating immune responses.
  3. Research Tool: It serves as a valuable tool for studying tryptophan metabolism and its implications in cancer biology and immunology.

Clinical trials have demonstrated promising results regarding safety and efficacy, paving the way for further research into its therapeutic potential across different malignancies .

Introduction to PF-06840003 in the Context of Tryptophan-Kynurenine Pathway Modulation

PF-06840003 (EOS200271) is a synthetic, small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), representing a targeted therapeutic strategy to modulate the tryptophan-kynurenine pathway (KP). This pathway, responsible for metabolizing >95% of dietary tryptophan, generates immunosuppressive metabolites like kynurenine (KYN) that contribute to immune evasion in cancer and neuroinflammatory processes in neurodegenerative diseases [6] [10]. With the chemical name 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (CAS# 198474-05-4), PF-06840003 exhibits a molecular weight of 232.21 g/mol and distinct physiochemical properties enabling blood-brain barrier penetration [1] [5] [9]. Its development addresses the limitations of earlier KP modulators by combining high selectivity for IDO1 with favorable pharmacokinetic properties, including oral bioavailability (59% in mice, 94% in rats) and a predicted human half-life of 16-19 hours [1] [5].

Role of IDO1/TDO Enzymes in Immunosuppression and Neurodegeneration

The tryptophan-kynurenine pathway's initial rate-limiting steps are catalyzed by three enzymes: IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO). IDO1 is an interferon-γ-inducible enzyme widely expressed in tumor cells, dendritic cells, macrophages, and microglia, while TDO is constitutively expressed primarily in hepatocytes and upregulated by corticosteroids and hypoxia [4] [6] [7]. Both enzymes convert tryptophan to N-formylkynurenine, rapidly metabolized to kynurenine (KYN), establishing an immunosuppressive microenvironment through dual mechanisms:

  • Tryptophan Deprivation: Depletes local tryptophan pools, activating the GCN2 kinase pathway that induces effector T-cell anergy and cell cycle arrest [4] [7].
  • Kynurenine Accumulation: Activates the aryl hydrocarbon receptor (AHR), promoting differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while suppressing CD8+ T-cell and natural killer (NK) cell activity [2] [4] [6].

In cancer, IDO1 overexpression correlates with poor prognosis in multiple malignancies, including lung, ovarian, and pancreatic cancers, by facilitating tumor immune evasion [2] [4]. Notably, IDO1 exhibits complex biology beyond enzymatic function—its phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs; Y111, Y249) enable non-enzymic signaling that reprograms dendritic cells toward a tolerogenic phenotype via SHP1/SHP2 and non-canonical NF-κB pathways [7]. This dual functionality (enzymatic and signaling) establishes IDO1 as a "moonlighting protein" central to immunosuppression.

In neurodegeneration, IDO1/TDO upregulation occurs in response to amyloid/tau pathology in astrocytes, increasing KYN production. This disrupts the AHR-HIF1α signaling axis, suppressing astrocytic glycolysis and lactate production essential for neuronal support—a mechanism implicated in Alzheimer’s disease pathogenesis [2] [3]. KYN metabolites like quinolinic acid (QA) act as NMDA receptor agonists, promoting excitotoxicity and neuroinflammation [3] [6].

Table 1: Key Enzymes in Tryptophan-Kynurenine Pathway

EnzymePrimary Expression SitesInducersPathological Roles
IDO1Tumor cells, DCs, macrophages, microgliaIFN-γ, TNF-α, inflammatory stimuliCancer immune evasion, Treg/MDSC induction, neuroinflammation
TDOHepatocytes, tumor cells, brainCorticosteroids, hypoxia, TrpHepatic Trp catabolism, cancer immune escape, neurodegeneration
IDO2Liver, kidney, antigen-presenting cellsInflammatory stimuliB-cell inflammation, autoimmune modulation

Rationale for Dual IDO1/TDO Inhibition in Complex Pathologies

While PF-06840003 is primarily an IDO1-selective inhibitor, the therapeutic rationale for dual IDO1/TDO inhibition stems from compensatory pathway activation and tissue-specific enzyme dominance:

  • Compensatory Enzyme Upregulation: Tumors and inflamed tissues exhibit redundancy, where IDO1 inhibition triggers TDO upregulation (and vice versa), maintaining KYN production and immunosuppression [3] [4]. Preclinical studies show that dual inhibition achieves more complete KP blockade than single-enzyme targeting, overcoming inherent resistance [3] [4].

  • Tissue-Specific Dominance: TDO dominates tryptophan catabolism in the liver (>90% of systemic KYN), while IDO1 drives immunosuppression in peripheral tissues and tumors. Neurodegenerative conditions involve both enzymes—TDO in hepatic KYN production that crosses the blood-brain barrier, and IDO1 in activated CNS microglia [3] [6] [10].

  • Metabolic Interdependencies: The KP interfaces with other pathways through metabolites:

  • KYN activates AHR, promoting IL-10 production and Treg differentiation [2] [6].
  • 3-Hydroxykynurenine (3-HK) generates reactive oxygen species (ROS), enhancing IDO1 activity and creating a pro-oxidative microenvironment [2] [7].
  • Kynurenic acid (KYNA) exhibits neuroprotective but immunosuppressive effects via GPR35 [6] [10].

Table 2: Comparative Inhibition Profile of PF-06840003

TargetIC₅₀ (μM)Selectivity vs. TDOCellular Activity
hIDO-10.41>340-fold (TDO IC₅₀ = 140 μM)HeLa cells: IC₅₀ = 1.8 μM
mIDO-11.5>90-foldLPS/IFNγ-THP1 cells: IC₅₀ = 1.7 μM
dIDO-10.59>235-foldT-cell anergy rescue: EC₅₀ = 80 nM
hCYP2C1978N/AMinimal off-target activity

PF-06840003 exhibits moderate enzymatic inhibition (hIDO1 IC₅₀ = 0.41 μM) but high ligand efficiency (LE = 0.53) and lipophilic efficiency (LipE = 5.1), attributed to extensive hydrogen bonding within IDO1’s catalytic cleft despite its small molecular size [5] [9]. However, its weak TDO inhibition (IC₅₀ = 140 μM) limits dual inhibitory activity [5]. Computational studies suggest that true dual inhibitors (e.g., hydroxy sanguinarine, chelirubine) may offer broader efficacy by simultaneously targeting both enzymes’ active sites [3].

Historical Development of PF-06840003 as a Brain-Penetrant Therapeutic Agent

The development of PF-06840003 emerged from the convergence of oncology and neuroscience research on IDO1 biology:

  • Preclinical Discovery (2014–2016): PF-06840003 was designed by iTeos Therapeutics through structure-based optimization focused on brain penetrance. Key innovations included:
  • Introduction of a 5-fluoroindole scaffold enhancing hydrophobic packing within IDO1’s catalytic cleft.
  • A pyrrolidine-2,5-dione moiety forming hydrogen bonds with Arg231, Ser167, and heme propionate groups critical for potency [5] [9].The compound demonstrated >80% reduction in intratumoral KYN and single-agent efficacy in syngeneic models (B16-F10 melanoma, CT26 colon carcinoma) [1] [5].
  • Pharmacokinetic Optimization: CNS penetration was confirmed in rats, showing brain-to-plasma ratios of 0.8–1.0, attributed to favorable physicochemical properties:
  • Molecular weight (232 Da) within blood-brain barrier (BBB) transport range
  • Moderate lipophilicity (cLogP ~1.5)
  • Low P-glycoprotein substrate potential [5] [8] [9].

Table 3: Physicochemical and Pharmacokinetic Properties of PF-06840003

PropertyValueSignificance
Molecular Weight232.21 g/molOptimal for BBB penetration (<400 Da)
cLogP~1.5Balances solubility and membrane permeability
Solubility46 mg/mL in DMSOFormulation-friendly
CYP InhibitionIC₅₀ >78 μM (except 2C19)Low drug-drug interaction risk
Oral BioavailabilityMouse: 59%, Rat: 94%Suitable for oral dosing
Brain-to-Plasma Ratio0.8–1.0 (Rat)Effective CNS penetration
  • Clinical Translation: Pfizer licensed PF-06840003 in December 2014, initiating a Phase I trial (NCT02764151) in malignant glioma patients in 2016 [8]. This trial design leveraged the compound’s brain penetrance to target IDO1-overexpressing gliomas, where the KP contributes to immunosuppression and tumor progression. Preclinical data supported combination potential with PD-(L)1 inhibitors, showing synergistic reduction of tumor growth in CT26 models [5] [8].

PF-06840003 represents a strategic shift from earlier IDO1 inhibitors (e.g., epacadostat) by prioritizing brain exposure—addressing a key limitation in treating CNS malignancies and neurodegenerative disorders where KP dysregulation is pathologic [5] [8]. Its development underscores the importance of pharmacokinetic optimization alongside target engagement in modulating the tryptophan-kynurenine axis.

Properties

CAS Number

198474-05-4

Product Name

PF-06840003

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)

InChI Key

MXKLDYKORJEOPR-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

EOS200271, EOS-200271; EOS 200271; PF-06840003; PF 06840003; PF06840003; PF-0684003; PF 0684003; PF0684003;

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.